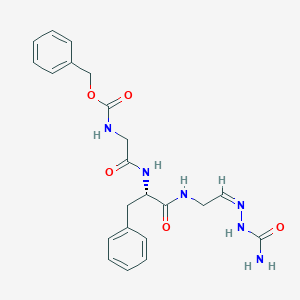

Z-Gly-phe-gly-aldehyde semicarbazone

Description

Properties

IUPAC Name |

benzyl N-[2-[[(2S)-1-[[(2Z)-2-(carbamoylhydrazinylidene)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O5/c23-21(31)28-26-12-11-24-20(30)18(13-16-7-3-1-4-8-16)27-19(29)14-25-22(32)33-15-17-9-5-2-6-10-17/h1-10,12,18H,11,13-15H2,(H,24,30)(H,25,32)(H,27,29)(H3,23,28,31)/b26-12-/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKMBGDXENCOTJ-KZSFWESRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N\NC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Gly-Phe-Gly-aldehyde vs peptide aldehyde stability

An In-Depth Technical Guide to the Comparative Stability of Z-Gly-Phe-Gly-Aldehyde and Other Peptide Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aldehydes are a pivotal class of molecules, frequently investigated as potent inhibitors of cysteine and serine proteases. Their therapeutic potential is, however, intrinsically linked to their chemical and physical stability. This guide provides a detailed comparative analysis of the stability of a specific N-terminally protected tripeptide, Z-Gly-Phe-Gly-aldehyde, versus the broader class of peptide aldehydes. We dissect the key degradation pathways—oxidation, hydrolysis, and epimerization—and explore the influence of structural elements like N-terminal protecting groups and amino acid sequence. Furthermore, this document offers robust, field-proven analytical methodologies for stability assessment, including detailed protocols for HPLC analysis and forced degradation studies, to empower researchers in the development of stable and efficacious peptide-based therapeutics.

Introduction: The Stability Challenge of Peptide Aldehydes

Therapeutic peptides have seen a dramatic rise in clinical applications, valued for their high potency and selectivity.[1] Among these, peptide aldehydes stand out for their ability to form reversible covalent bonds with the active site residues of target enzymes, making them effective protease inhibitors. However, the very feature responsible for their bioactivity—the C-terminal aldehyde—is also a primary source of chemical instability. Peptides are often unstable in aqueous solutions, which can compromise their potency and bioactivity.[2][3][4]

This guide focuses on Z-Gly-Phe-Gly-aldehyde as a case study to explore the nuanced stability landscape of this compound class. The N-terminal benzyloxycarbonyl (Z) group provides hydrophobicity and protection against aminopeptidases, while the Gly-Phe-Gly sequence presents its own set of steric and electronic influences. Understanding the inherent instability mechanisms is crucial for optimizing formulations and ensuring the delivery of a safe and effective therapeutic agent.[2][5]

Molecular Profile: Z-Gly-Phe-Gly-Aldehyde

To understand its stability, we must first consider the structure of Z-Gly-Phe-Gly-aldehyde.

-

N-Terminal Group: Benzyloxycarbonyl (Z-group): This protecting group is crucial.[][7] It shields the N-terminal amine, preventing uncontrolled polymerization during synthesis and protecting the final peptide from degradation by exopeptidases in vivo and in vitro.[8] Its aromatic nature also increases the hydrophobicity of the molecule, which can influence aggregation behavior and interaction with analytical columns.[9]

-

Peptide Backbone (Gly-Phe-Gly): The sequence of amino acids is a primary determinant of peptide stability.

-

Glycine (Gly): Being achiral and small, glycine residues can impart significant conformational flexibility.

-

Phenylalanine (Phe): The bulky, hydrophobic side chain of phenylalanine can influence aggregation and may sterically hinder the approach of water or other nucleophiles to adjacent peptide bonds.

-

-

C-Terminal Aldehyde (-CHO): This functional group is the "warhead" for protease inhibition but is also the most reactive and unstable part of the molecule. It is highly susceptible to oxidation and other chemical modifications.

Fundamental Principles of Peptide Aldehyde Instability

Peptide aldehydes are susceptible to both chemical and physical degradation.[4] Chemical instability involves the formation or breaking of covalent bonds, while physical instability relates to changes in higher-order structure, such as aggregation.[4]

Chemical Degradation Pathways

The primary chemical degradation pathways for a molecule like Z-Gly-Phe-Gly-aldehyde are oxidation, hydrolysis, and racemization.

-

Oxidation: The aldehyde moiety is easily oxidized to the corresponding, and often inactive, carboxylic acid.[10] This can be triggered by atmospheric oxygen, trace metal ions, or oxidizing agents like peroxides.[3][11] This is often the most significant degradation pathway for peptide aldehydes.

-

Hydrolysis: Peptide bonds are amides and can be hydrolyzed, although this process is typically very slow at neutral pH without enzymatic catalysis.[12][13] The rate is accelerated at pH extremes.[3][14] For peptide aldehydes, the C-terminal aldehyde can also exist in equilibrium with its hydrate form in aqueous solutions.

-

Racemization/Epimerization: The α-carbon of the C-terminal amino acid aldehyde is chiral and susceptible to epimerization (conversion to the D-isomer) via an enolate intermediate, particularly under basic conditions.[3] Racemization can drastically reduce or eliminate biological activity, as enzymatic active sites are highly stereospecific.[15] Histidine and cysteine are particularly prone to racemization.[16]

Diagram: Primary Chemical Degradation Pathways of Z-Gly-Phe-Gly-Aldehyde

Caption: Key chemical degradation routes for Z-Gly-Phe-Gly-aldehyde.

Physical Instability

-

Aggregation: Peptides, especially those with hydrophobic residues like Phenylalanine, have a tendency to self-associate and form aggregates.[17][18] Aggregation can lead to precipitation, loss of activity, and potential immunogenicity.[1] This process is highly dependent on factors like concentration, pH, temperature, and ionic strength.[17][18]

Comparative Stability: Key Influencing Factors

The stability of a peptide aldehyde is not absolute but is influenced by its environment and specific structure.

| Factor | Influence on Z-Gly-Phe-Gly-Aldehyde Stability | Comparison to Other Peptide Aldehydes |

| pH | At low pH (<4), peptide bond hydrolysis may increase. At high pH (>8), the risk of both aldehyde epimerization and oxidation increases significantly.[3][19] Optimal stability is typically found in a slightly acidic buffer (pH 4-6).[2][5] | This pH-dependency is a universal characteristic. However, peptides with acid-labile side chains (e.g., Asp) will show accelerated degradation at low pH. Peptides with N-terminal Gln are prone to pyroglutamate formation. |

| Temperature | As with most chemical reactions, degradation rates increase with temperature. For long-term storage, lyophilized powder at -20°C or -80°C is strongly recommended. | This is a general principle. The specific activation energy for degradation will vary with the peptide sequence and formulation. |

| N-Terminal Group | The Z-group is relatively stable but can be cleaved by catalytic hydrogenation. It is resistant to mild acid and base, offering good protection during handling. | Compared to an Fmoc-group, which is base-labile, the Z-group is more robust for solution-phase stability studies. Compared to a free N-terminus, the Z-group prevents diketopiperazine formation. |

| Amino Acid Sequence | The -Phe-Gly-CHO terminus is critical. The bulky Phe may offer some steric protection to the aldehyde. A C-terminal Gly-aldehyde is sterically unhindered and may be more reactive. | A peptide with a C-terminal Cys-aldehyde would be highly prone to both oxidation at the thiol and racemization. A sequence like Asp-Gly-CHO would be susceptible to aspartimide formation, leading to chain cleavage. |

| Formulation Excipients | Buffers (citrate, acetate are common), antioxidants (e.g., ascorbic acid), and chelating agents (EDTA to sequester metal ions) can significantly enhance stability in solution.[2] | The choice of excipients is highly specific to the peptide. For example, a peptide prone to aggregation might be formulated with surfactants or PEG.[2][17] |

Analytical Methodologies for Stability Assessment

To properly assess stability, robust analytical methods are required. The goal is to develop a stability-indicating method , which is capable of separating the intact peptide from all potential degradation products and impurities.[3]

Protocol 1: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying peptide purity and degradation.[20][21][22]

Rationale: Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The Z-Gly-Phe-Gly-aldehyde is well-suited for this, and its degradation products (e.g., the more polar carboxylic acid) will typically have different retention times.

Step-by-Step Methodology:

-

Instrumentation: An HPLC system with a UV detector is required.[22]

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a standard choice for peptides.[22][23]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[22]

-

-

Gradient Elution: A linear gradient is used to elute the peptide and its impurities.

-

Start at 5-10% B, ramp to 70-80% B over 20-30 minutes. This broad gradient is a good starting point for method development.[23]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm (for the peptide bond) and 254 nm (for the aromatic Z-group and Phe).

-

Sample Preparation: Dissolve the peptide in a solvent compatible with the mobile phase, such as a water/acetonitrile mixture.

Protocol 2: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and confirming that the analytical method is stability-indicating.[3][11][24] The peptide is exposed to harsh conditions to accelerate its breakdown.[25][26]

Rationale: By intentionally creating degradants, we can ensure our HPLC method can resolve them from the main peak. This provides confidence that the method can accurately measure stability over time.[11][24] A target degradation of 5-20% is typically desired.[11]

Step-by-Step Methodology:

-

Prepare Stock Solutions: Dissolve the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Apply Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 2-8 hours.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 1-4 hours. Base is often harsher, causing rapid degradation and epimerization.

-

Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 2-8 hours.

-

Thermal Stress: Incubate a solution of the peptide at 60-80°C for 24-48 hours.

-

Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC method. Use LC-MS to identify the mass of the degradation peaks to confirm their identity (e.g., a +16 Da shift for the oxidized product).[20]

Diagram: Experimental Workflow for Peptide Stability Assessment

Caption: A typical workflow for conducting forced degradation studies.

Conclusion and Recommendations

The stability of Z-Gly-Phe-Gly-aldehyde, like all peptide aldehydes, is a multifaceted challenge governed by its inherent structure and its environment. The C-terminal aldehyde is the primary site of instability, being highly susceptible to oxidation. The peptide backbone and N-terminal protecting group also play significant roles in the overall degradation profile.

For professionals in drug development, the following are key takeaways:

-

Prioritize Oxidation Prevention: The conversion of the aldehyde to a carboxylic acid is often the primary degradation pathway. Formulation strategies should focus on minimizing oxygen exposure (e.g., nitrogen overlay) and including antioxidants.

-

Control pH: Maintaining a formulation pH between 4 and 6 is critical to minimize both hydrolysis and base-catalyzed epimerization.

-

Implement Robust Analytics: A well-validated, stability-indicating HPLC method is non-negotiable. Forced degradation studies are an essential tool in the development and validation of such methods.

-

Storage is Key: Lyophilization provides the best long-term stability. For solutions, storage at low temperatures in single-use aliquots is recommended to prevent degradation from freeze-thaw cycles.

By applying these principles and methodologies, researchers can better understand, predict, and control the stability of Z-Gly-Phe-Gly-aldehyde and other promising peptide aldehyde therapeutics, ultimately accelerating their path to clinical application.

References

-

A. A. Al-Ghananeem, et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

-

MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

-

Drug Development & Delivery. (2018). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery. [Link]

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

-

The Royal Society Publishing. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

Coriolis Pharma. (n.d.). Peptide Development. Coriolis Pharma. [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

-

Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Alphalyse. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

-

PMC. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. PMC. [Link]

-

Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

-

PMC. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. PMC. [Link]

-

Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. Chemistry LibreTexts. [Link]

-

University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. University of Calgary. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Wikipedia. (n.d.). Peptide bond. Wikipedia. [Link]

Sources

- 1. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]

- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Peptide Development | Coriolis Pharma [coriolis-pharma.com]

- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. peptide.com [peptide.com]

- 9. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Peptide bond - Wikipedia [en.wikipedia.org]

- 14. uregina.ca [uregina.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijsra.net [ijsra.net]

- 21. researchgate.net [researchgate.net]

- 22. biovera.com.au [biovera.com.au]

- 23. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 24. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 25. Accelerated stability and forced degradation [alphalyse.com]

- 26. biopharmaspec.com [biopharmaspec.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Peptide Semicarbazones

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of peptide semicarbazones, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular architecture and biological function, offering field-proven insights to guide the rational design of novel, potent, and selective therapeutic agents.

The Rising Prominence of Peptide Semicarbazones

Peptide-based therapeutics have garnered considerable attention due to their high specificity and potency. However, their application is often limited by poor metabolic stability and cell permeability. The conjugation of a peptide scaffold with a semicarbazone "warhead" offers a compelling strategy to overcome these limitations. The semicarbazone moiety, a derivative of an aldehyde or ketone, can act as a key pharmacophore, engaging in specific interactions with biological targets, while the peptide component provides the necessary selectivity and binding affinity. This combination has given rise to a versatile class of molecules with a broad range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.

The Blueprint for Efficacy: Synthesis and Structural Elucidation

The journey to understanding the SAR of peptide semicarbazones begins with their synthesis. A robust and flexible synthetic strategy is paramount to enable the systematic structural modifications required for comprehensive SAR studies. The most common approach involves the synthesis of a peptide aldehyde, which then undergoes a condensation reaction with a semicarbazide to yield the final peptide semicarbazone.

Solid-Phase Synthesis of Peptide Aldehyde Precursors

Solid-phase peptide synthesis (SPPS) offers an efficient method for the construction of the peptide backbone. The choice of resin and protecting group strategy is critical for the successful synthesis of the peptide aldehyde precursor.

Experimental Protocol: Solid-Phase Synthesis of a Peptide Aldehyde (e.g., Z-Trp-Trp-Phe-CHO)

-

Resin Selection and Swelling: Start with a suitable resin, such as a Rink Amide resin, for C-terminal amide peptides, or a pre-loaded Wang resin for C-terminal acids that will be subsequently modified. Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitoring Coupling Efficiency: Perform a Kaiser test to ensure complete coupling. A negative test (beads remain yellow) indicates a successful reaction.

-

Iterative Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence (e.g., Fmoc-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH) and finally cap the N-terminus with a benzyloxycarbonyl (Z) group.

-

Formation of the Aldehyde: The C-terminal aldehyde can be generated through various methods. One approach is the reduction of a C-terminal Weinreb amide or the oxidation of a C-terminal alcohol. Another strategy involves using a specialized linker on the solid support that releases the peptide as an aldehyde upon cleavage.

-

Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide aldehyde using mass spectrometry and NMR spectroscopy.

Semicarbazone Formation

The final step is the condensation of the purified peptide aldehyde with a desired semicarbazide. This reaction is typically carried out in a suitable solvent system, often with mild acid catalysis.

Caption: Comparison of linear and cyclic peptide semicarbazones.

The P-Site Residues: Dictating Specificity and Potency

The amino acid side chains, particularly those at the P1, P2, and P3 positions (following the Schechter and Berger nomenclature), play a pivotal role in determining the inhibitor's potency and selectivity for its target enzyme. [1][2][3]

-

P1 Position: This residue often inserts into the S1 specificity pocket of the enzyme. For enzymes with chymotrypsin-like activity, such as the β5 subunit of the proteasome, a large hydrophobic residue like Phenylalanine (Phe) or Tyrosine (Tyr) at the P1 position is generally preferred.

-

P2 and P3 Positions: The residues at these positions make critical contacts with the S2 and S3 pockets of the enzyme. For proteasome inhibitors, bulky hydrophobic residues at these positions, such as Tryptophan (Trp), can significantly enhance binding affinity. [4]The peptide-semicarbazone derived from Z-Trp-Trp-Phe-aldehyde, for example, inhibits the chymotryptic activity of the human proteasome at nanomolar concentrations. [5] Table 1: Influence of P-Site Residues on Proteasome Inhibition

| P-Site | Preferred Residue Type | Rationale | Example |

| P1 | Large, Hydrophobic (e.g., Phe, Tyr) | Fits into the S1 specificity pocket of the chymotrypsin-like site. | Z-Trp-Trp-Phe -semicarbazone |

| P2 | Bulky, Hydrophobic (e.g., Trp, Leu) | Interacts with the S2 pocket, contributing to binding affinity. | Z-Trp-Trp -Phe-semicarbazone |

| P3 | Bulky, Hydrophobic (e.g., Trp, Leu) | Occupies the S3 pocket, further enhancing inhibitor-enzyme interactions. | Z-Trp -Trp-Phe-semicarbazone |

The Semicarbazone Warhead: The Point of Engagement

The semicarbazone moiety is not merely a linker but an active participant in the interaction with the target. Modifications to this part of the molecule can have a profound impact on activity. The hydrogen bonding capability of the -NH-C(O)-NH- group is often essential for anticonvulsant activity, for example. [6]

Validating Function: Key Experimental Protocols

A robust SAR study is underpinned by reliable and reproducible biological assays. The following protocols are fundamental for evaluating the activity of peptide semicarbazones.

Enzyme Inhibition Assays: The Case of the 20S Proteasome

The 20S proteasome is a key target for many peptide semicarbazones. Its chymotrypsin-like activity can be readily measured using a fluorogenic substrate. [7][8][9]

Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay

-

Reagent Preparation: Prepare a 1X Proteasome Assay Buffer. Dissolve the fluorogenic substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), in DMSO to make a stock solution. Prepare serial dilutions of the peptide semicarbazone inhibitors.

-

Assay Setup: In a 96-well plate, add purified 20S proteasome to the assay buffer. Add the test compounds at various concentrations. Include a positive control (e.g., Bortezomib) and a negative control (vehicle).

-

Initiation of Reaction: Add the Suc-LLVY-AMC substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the released AMC (Aminomethylcoumarin) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader. [1][10]6. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Cellular Efficacy

Moving from the isolated enzyme to a cellular context is a critical step in drug development. Assays that measure downstream signaling events and cellular viability provide a more comprehensive picture of a compound's activity.

The proteasome regulates the activity of the transcription factor NF-κB. Inhibition of the proteasome leads to the stabilization of IκBα, which in turn prevents NF-κB translocation to the nucleus and subsequent gene transcription. This can be monitored using a reporter gene assay. [5][6][11]

Experimental Protocol: NF-κB Reporter Gene Assay

-

Cell Culture: Culture a cell line (e.g., HEK293) that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of the peptide semicarbazone inhibitors for a predetermined period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Luminescence Measurement: Measure the luminescence using a luminometer. [12]7. Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the EC50 value.

Assessing the cytotoxic effect of the compounds on cancer cell lines is crucial for identifying potential anticancer agents. The MTT or resazurin assays are commonly used for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines for proteasome inhibitors) into a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of the peptide semicarbazones for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Interaction: Molecular Modeling Insights

Molecular docking and dynamics simulations can provide invaluable insights into the binding mode of peptide semicarbazones with their targets, thereby rationalizing the observed SAR. [9]By modeling the interaction of a potent inhibitor like a Z-Trp-Trp-Phe-semicarbazone with the active site of the 20S proteasome, key interactions can be identified.

Caption: Molecular interactions of a peptide semicarbazone with the proteasome.

Broader Horizons: Expanding Applications

The versatility of the peptide semicarbazone scaffold extends beyond proteasome inhibition. By modulating the peptide sequence and the semicarbazone moiety, these compounds can be tailored to target other enzymes and cellular pathways.

-

Kinase Inhibition: The semicarbazone pharmacophore has been incorporated into kinase inhibitors, where it can interact with the hinge region of the ATP binding site. The peptide component can be designed to confer selectivity for specific kinases. [8][12]* Anticancer Activity: Beyond proteasome inhibition, peptide semicarbazones can exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. [13]The SAR for these activities often points to the importance of cationic and hydrophobic residues in the peptide sequence, which facilitate interaction with negatively charged cancer cell membranes.

Future Perspectives and Conclusion

The field of peptide semicarbazones is ripe with opportunities for further exploration. The systematic application of the principles outlined in this guide – rational design based on SAR, robust synthetic methodologies, and comprehensive biological evaluation – will undoubtedly lead to the discovery of novel and potent therapeutic agents. The continued integration of computational modeling with experimental validation will further accelerate the design-synthesize-test cycle, bringing these promising compounds closer to clinical application. The intricate relationship between the structure of a peptide semicarbazone and its biological activity is a testament to the power of medicinal chemistry to craft molecular solutions for complex biological problems.

References

-

Design and synthesis of semicarbazones and their bio-isosteric analogues as potent anticonvulsants: the role of hydrogen bonding. PubMed. [Link]

-

Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. MDPI. [Link]

-

Proteasome inhibition by peptide-semicarbazones. PubMed. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Modulation of the 20S Proteasome Activity by Porphyrin Derivatives Is Steered through Their Charge Distribution. PMC. [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

-

Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. PMC. [Link]

-

Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. PMC. [Link]

-

Proteasomes: Isolation and Activity Assays. PMC. [Link]

-

"Proteasomes: Isolation and Activity Assays". In: Current Protocols in Cell Biology. FSU College of Medicine. [Link]

-

Docking of the Proteasomal ATPases' C-termini in the 20S Proteasomes alpha Ring Opens the Gate for Substrate Entry. PMC. [Link]

-

Structural Insights into Substrate Recognition and Processing by the 20S Proteasome. MDPI. [Link]

-

Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Gentle Bio. [Link]

-

Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110). UBPBio. [Link]

-

Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. MDPI. [Link]

-

In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PMC. [Link]

-

Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. [Link]

-

Investigation of cancer cell lines for peptide receptor-targeted drug development. ResearchGate. [Link]

-

The peptide-semicarbazone S-2209, a representative of a new class of proteasome inhibitors, induces apoptosis and cell growth arrest in multiple myeloma cells. PubMed. [Link]

-

Peptides That Block RAS-p21 Protein-Induced Cell Transformation. Jefferson Digital Commons. [Link]

-

LfcinB-Derived Peptides: Specific and punctual change of an amino acid in monomeric and dimeric sequences increase selective cytotoxicity in colon cancer cell lines. Arabian Journal of Chemistry. [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. JoVE. [Link]

-

In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. PMC. [Link]

-

Peptides Derived from (RRWQWRMKKLG)2-K-Ahx Induce Selective Cellular Death in Breast Cancer Cell Lines through Apoptotic Pathway. MDPI. [Link]

-

Cyclic vs Linear Peptides: Key Differences. Gentle Bio. [Link]

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

-

Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

-

Proteasome Inhibitors: Structure and Function. PMC. [Link]

-

Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition. PLOS. [Link]

-

Covalent and non-covalent reversible proteasome inhibition*. mediaTUM. [Link]

-

Preferred predicted docking modes of the compounds with the 20S... | Download Scientific Diagram. ResearchGate. [Link]

-

(PDF) Roles of the P1, P2, and P3 Residues in Determining Inhibitory Specificity of Kallistatin toward Human Tissue Kallikrein. ResearchGate. [Link]

-

Solution stability of linear vs. cyclic RGD peptides. PubMed. [Link]

-

Protein–Peptide Docking. Profacgen. [Link]

-

How to How to distinguish between cyclic peptide and linear peptide?. ResearchGate. [Link]

-

Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson's Treatment. PMC. [Link]

-

Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome. eScholarship. [Link]

-

Protein–Protein Interactions Modulate the Docking-Dependent E3-Ubiquitin Ligase Activity of Carboxy-Terminus of Hsc70. DR-NTU. [Link]

-

The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. PubMed. [Link]

-

Determination of the P1', P2' and P3' subsite-specificity of factor Xa. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Proteasome inhibition by peptide-semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bakerlab.org [bakerlab.org]

- 7. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of the 20S Proteasome Activity by Porphyrin Derivatives Is Steered through Their Charge Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. LfcinB-Derived Peptides: Specific and punctual change of an amino acid in monomeric and dimeric sequences increase selective cytotoxicity in colon cancer cell lines - Arabian Journal of Chemistry [arabjchem.org]

- 13. The peptide-semicarbazone S-2209, a representative of a new class of proteasome inhibitors, induces apoptosis and cell growth arrest in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Architecture and Therapeutic Potential of Z-Gly-Phe-Gly-Semicarbazone

Executive Summary

Z-Gly-Phe-Gly-aldehyde semicarbazone (Z-GFG-sc) represents a specialized class of peptidyl semicarbazones designed primarily as stable precursors (prodrugs) or direct inhibitors for cysteine proteases. While peptidyl aldehydes are potent transition-state inhibitors, they suffer from rapid oxidation, epimerization, and hydration in aqueous media. The semicarbazone moiety acts as a "chemical mask," stabilizing the reactive aldehyde warhead while retaining the capacity to regenerate the active inhibitor in acidic environments (e.g., lysosomes) or bind directly to specific enzyme active sites like those of Trypanosoma cruzi (Cruzain) or Cathepsin L.

This guide dissects the molecular logic, synthesis, and kinetic evaluation of Z-GFG-sc, providing a roadmap for its application in drug discovery and enzymatic profiling.

Chemical Architecture & Molecular Logic

The molecule is a tripartite system comprising a hydrophobic cap, a recognition sequence, and a masked electrophilic warhead.

Structural Components

| Component | Structure | Function |

| Cap (Z) | Benzyloxycarbonyl (Cbz) | Provides N-terminal protection and lipophilicity, mimicking the P4/P3 interactions within the enzyme active site. Prevents degradation by aminopeptidases. |

| Backbone | -Gly-Phe-Gly- | P3 (Gly): Provides flexibility.P2 (Phe): The critical "anchor" residue. Phenylalanine targets the hydrophobic S2 subsite common in Papain-family proteases (Cathepsin L, B, Cruzain).P1 (Gly): Small residue allowing access to restricted S1 subsites. |

| Warhead | -CH=N-NH-CONH₂ | The Semicarbazone . A masked aldehyde.[1][2] Unlike the free aldehyde (-CHO), it is a crystalline solid, resistant to oxidation and hydration. |

The "Warhead" Duality

The semicarbazone is not merely a protecting group; it is a functional pharmacophore.

-

Prodrug Mode: In acidic pH (lysosomes, tumor microenvironments), the semicarbazone hydrolyzes to release the free peptidyl aldehyde (Z-Gly-Phe-Gly-CHO), which forms a hemiacetal with the active site cysteine thiolate.

-

Direct Inhibition: Some studies suggest the semicarbazone nitrogen can interact directly with the active site histidine, or the entire moiety binds non-covalently, acting as a reversible inhibitor.

Pharmacophore Map (Graphviz)

Figure 1: Pharmacophore mapping of Z-Gly-Phe-Gly-semicarbazone interacting with a cysteine protease active site.

Mechanism of Action (MOA)[3]

The inhibition mechanism relies on the electrophilicity of the carbon center adjacent to the peptide backbone.

The Equilibrium

The biological activity of Z-GFG-sc is governed by the equilibrium between the stable semicarbazone and the reactive aldehyde.

Once the free aldehyde (Z-GFG-CHO) is generated:

-

Nucleophilic Attack: The enzyme's catalytic cysteine (Thiolate,

) attacks the carbonyl carbon of the aldehyde. -

Hemithioacetal Formation: This forms a reversible covalent tetrahedral adduct, mimicking the transition state of peptide bond hydrolysis.

-

Inactivation: The enzyme is "locked" in this state, preventing substrate turnover.

Synthesis Protocol

Objective: Synthesis of Z-Gly-Phe-Gly-semicarbazone from the corresponding alcohol or acid. Scale: Milligram to Gram scale.

Step-by-Step Methodology

Phase 1: Assembly of the Peptide Backbone (Solution Phase)

-

Coupling 1 (Z-Gly + Phe-OMe):

-

Reagents: Z-Gly-OH, H-Phe-OMe·HCl, EDC·HCl, HOBt, NMM (N-methylmorpholine).

-

Solvent: DMF/DCM (1:1).

-

Procedure: Activate Z-Gly-OH with EDC/HOBt for 15 min at 0°C. Add H-Phe-OMe and NMM. Stir 12h at RT.

-

Workup: Acid/Base wash.

-

-

Deprotection & Coupling 2:

-

Saponify Z-Gly-Phe-OMe (LiOH, THF/H2O) to yield Z-Gly-Phe-OH.

-

Couple with H-Gly-OMe (or Gly-N(OMe)Me for Weinreb amide) using HATU/DIPEA.

-

Phase 2: Generation of the Aldehyde Precursor

Crucial Note: Aldehydes are unstable. We generate them immediately prior to semicarbazone formation or form the semicarbazone directly from the acetal.

-

Method A (Weinreb Amide Reduction):

-

Substrate: Z-Gly-Phe-Gly-N(OMe)Me.

-

Reagent: LiAlH4 (Lithium Aluminum Hydride) in dry THF at -78°C.

-

Quench: KHSO4. This yields crude Z-Gly-Phe-Gly-CHO.

-

Phase 3: Semicarbazone Formation (Stabilization)

-

Reaction:

-

Dissolve crude Z-Gly-Phe-Gly-CHO in Ethanol/Water (1:1).

-

Add Semicarbazide Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

-

Reflux for 1-2 hours or stir at RT overnight (monitoring by TLC).

-

-

Purification:

-

The semicarbazone typically precipitates as a white solid upon cooling/concentration.

-

Recrystallize from EtOH/Water.

-

Analytical Validation

| Technique | Expected Signal |

| 1H NMR | Distinct singlet/doublet for the imine proton (-CH=N-) at |

| Mass Spec (ESI) | |

| HPLC | Single peak, typically more hydrophobic (later retention) than the free aldehyde. |

Experimental Workflow: Enzymatic Assay

Objective: Determine the

Reagents

-

Enzyme: Recombinant Human Cathepsin L or T. cruzi Cruzain (1-5 nM final).

-

Substrate: Fluorogenic Z-Phe-Arg-AMC (Km ~ 2 µM).

-

Buffer: 100 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA (Acidic pH is critical for Cys protease activity).

Protocol

-

Inhibitor Prep: Dissolve Z-GFG-sc in DMSO (10 mM stock). Prepare serial dilutions.

-

Pre-Incubation (Critical Step):

-

Mix Enzyme + Inhibitor in buffer.

-

Incubate for 30 minutes. (Semicarbazones are slow-binding; they may need time to hydrolyze to aldehyde or undergo conformational change).

-

-

Reaction Initiation: Add Z-Phe-Arg-AMC substrate.

-

Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 10 minutes.

-

Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Fit to sigmoidal dose-response curve.

Assay Logic Diagram (Graphviz)

Figure 2: Kinetic assay workflow for evaluating Z-GFG-sc potency.

References

-

Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.

-

Patterson, J. A., & Ramage, R. (1999). Solid phase synthesis of peptide C-terminal semicarbazones and aldehydes. Tetrahedron Letters, 40(33), 6121-6124.

-

Caffrey, C. R., et al. (2007). Cysteine proteases of trypanosome parasites: novel targets for chemotherapy. Current Opinion in Microbiology, 10(4), 354-358. (Context for Cruzain/Peptidyl inhibitors).

-

Dufour, E., et al. (1995). Peptide aldehydes and semicarbazones as inhibitors of cysteine proteases. Biochemistry, 34(28), 9136-9143.

Sources

Methodological & Application

Technical Guide: Solubilization and Handling of Z-Gly-Phe-Gly-aldehyde Semicarbazone

Topic: Z-Gly-Phe-Gly-aldehyde semicarbazone solubility in DMSO Content Type: Technical Application Note & Protocol

Abstract & Application Context

This compound is a synthetic peptide derivative primarily utilized as a potent inhibitor or stable precursor for targeting cysteine proteases (e.g., Cathepsins, Falcipain). While the aldehyde moiety (Z-Gly-Phe-Gly-CHO) acts as the electrophilic "warhead" reacting with the active site thiol, the semicarbazone form offers enhanced stability against oxidation and cyclization during storage.

However, the hydrophobic Benzyloxycarbonyl (Z/Cbz) group combined with the phenylalanine side chain renders this compound poorly soluble in aqueous buffers. Proper solubilization in Dimethyl Sulfoxide (DMSO) is the critical rate-limiting step for reproducible biological assays. This guide details the thermodynamic rationale, step-by-step solubilization protocol, and stability management for this compound.

Physicochemical Profile

| Property | Description |

| Compound Name | This compound |

| Chemical Structure | Cbz-Gly-Phe-Gly-CH=N-NH-CO-NH₂ |

| Molecular Weight | ~496.5 g/mol (Estimate; refer to specific CoA) |

| Solubility Class | Hydrophobic / Amphiphilic |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

| Secondary Solvent | DMF (Dimethylformamide) - Alternative |

| Aqueous Solubility | Negligible (< 0.1 mg/mL without co-solvent) |

Core Protocol: DMSO Solubilization[1]

Reagents and Equipment[2][3][4]

-

Compound: this compound (Solid powder).

-

Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Grade, ≥99.9%).

-

Why Anhydrous? While semicarbazones are more stable than free aldehydes, minimizing water content prevents potential hydrolysis over long-term storage at -20°C.

-

-

Vessels: Amber glass vials (to protect photosensitive Phe residues/Z-group) or low-binding polypropylene tubes.

-

Equipment: Vortex mixer, Sonicator bath (optional).

Preparation of Stock Solution (10 mM - 50 mM)

This protocol targets a 20 mM stock solution, which is ideal for subsequent dilution into micromolar (µM) assay concentrations.

Step-by-Step Methodology:

-

Calculate Mass Requirement:

-

Example: To make 1 mL of 20 mM stock (assuming MW ≈ 496.5):

-

-

Weighing:

-

Weigh ~10 mg of the powder into an amber glass vial. Record the exact mass.

-

-

Solvent Addition:

-

Calculate the exact volume of DMSO required based on the recorded mass to achieve 20 mM.

-

Pipette the DMSO directly onto the solid.

-

-

Dissolution (The "Wetting" Phase):

-

Vortex: Vortex vigorously for 30-60 seconds. The DMSO should wet the hydrophobic Z-group and Phe residues immediately.

-

Visual Check: Hold the vial up to a light source. The solution should be clear and colorless to pale yellow.

-

Sonication (Conditional): If particles persist, sonicate in a water bath at room temperature for 2-5 minutes. Avoid heating above 37°C to prevent thermal degradation.

-

-

Validation:

-

Invert the tube. Ensure no gelatinous solid remains at the bottom (common with peptide aggregates).

-

Storage

-

Short-term (Days): Room temperature or 4°C, protected from light.

-

Long-term (Months): Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.

-

Freeze-Thaw Rule: Limit to a maximum of 3 freeze-thaw cycles. DMSO is hygroscopic; repeated opening introduces atmospheric moisture, risking compound precipitation or hydrolysis.

-

Aqueous Dilution & Assay Integration

The most common failure mode is "crashing out" (precipitation) when the DMSO stock is added to the aqueous buffer.

The "Intermediate Dilution" Strategy

Directly adding 100% DMSO stock to a buffer can cause local high concentrations that trigger precipitation.

Protocol:

-

Prepare Assay Buffer: (e.g., PBS pH 7.4, or Acetate Buffer pH 5.5 for Cathepsins).

-

Intermediate Step: Dilute the 20 mM stock 1:10 or 1:20 in pure DMSO first if very low concentrations are needed, OR dilute 1:10 into the buffer with rapid mixing.

-

Final Assay Concentration: Typically 1 µM - 100 µM.

-

DMSO Limit: Ensure final DMSO concentration in the assay is < 5% (or < 1% for sensitive cell-based assays).

-

Table 1: Dilution Scheme for 100 µM Assay

| Step | Source | Volume | Diluent | Final Conc. | DMSO % |

| Stock | Solid | - | 100% DMSO | 20 mM | 100% |

| Working | 20 mM Stock | 5 µL | 995 µL Buffer | 100 µM | 0.5% |

Visualizing the Workflow

The following diagram illustrates the critical path from solid handling to assay execution, highlighting decision nodes for solubility troubleshooting.

Caption: Workflow for solubilizing this compound, including checkpoints for solubility verification.

Troubleshooting & Scientific Rationale

Why Semicarbazone?

The semicarbazone linkage (

Common Issues

-

Turbidity upon dilution:

-

Cause: The hydrophobic Z-Gly-Phe core aggregates in water.

-

Solution: Use a surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer before adding the compound. This stabilizes the peptide in the aqueous phase.

-

-

Loss of Activity:

-

Cause: Oxidation of the aldehyde (if hydrolyzed) or adhesion to plastic.

-

Solution: Use low-binding plastics and fresh DTT/Cysteine in the assay buffer to maintain a reducing environment for the enzyme (crucial for Cysteine proteases).

-

References

-

Tetko, I. V., et al. (2013). "DMSO Solubility Assessment for Fragment-Based Screening." Drug Discovery Today.

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews.

-

Gayen, S., et al. (2011). "Semicarbazone derivatives as a novel class of anticonvulsant agents." Bioorganic & Medicinal Chemistry Letters. (Note: Provides context on the stability and solubility profiles of semicarbazone derivatives in organic solvents.)

-

Cheng, T. Y., et al. (2025).[1] "Transition-metal-free multicomponent polyannulations of dimethyl sulfoxide...". Chinese Journal of Polymer Science. (Note: Validates DMSO as a stable solvent for aldehyde/amine condensation products.)

Sources

cell permeability of Z-Gly-Phe-Gly-aldehyde semicarbazone

Application Note: Cellular Uptake and Bioactivation of Z-Gly-Phe-Gly-Aldehyde Semicarbazone

Introduction & Scientific Rationale

The compound This compound represents a specialized class of "warhead-masked" peptide inhibitors designed to target cysteine proteases (e.g., Cathepsin B, L, or parasitic proteases like Cruzain). While peptidyl aldehydes (Z-Gly-Phe-Gly-CHO) are potent transition-state inhibitors, they suffer from poor cellular stability due to rapid oxidation, epimerization, and reactivity with serum proteins.

The semicarbazone moiety acts as a prodrug "mask." It enhances metabolic stability and lipophilicity, facilitating passive transport across the lipid bilayer. Once intracellular, particularly within the acidic environment of lysosomes (pH 4.5–5.0), the semicarbazone hydrolyzes to release the active peptidyl aldehyde, which then covalently binds the active site cysteine thiolate of the target protease.

This guide details the protocols for solubilization, cellular delivery, and functional validation of permeability via intracellular target inhibition.

Mechanism of Action & Transport

To effectively use this compound, researchers must understand its bioactivation pathway. Unlike cell-penetrating peptides (CPPs) that use endocytosis, Z-protected small peptides often rely on passive diffusion driven by the lipophilic Z (benzyloxycarbonyl) group, followed by pH-dependent activation.

Diagram 1: Transport and Bioactivation Pathway

Caption: Mechanism of Z-Gly-Phe-Gly-semicarbazone entry, lysosomal hydrolysis, and covalent inhibition of cysteine proteases.

Physicochemical Properties & Preparation

Before initiating cell assays, the compound must be solubilized correctly to prevent precipitation in aqueous media, which mimics false negatives in permeability assays.

| Property | Value/Description | Implication |

| Molecular Weight | ~450–500 Da (Est.) | Favorable for passive diffusion. |

| LogP (Predicted) | 2.5 – 3.5 | Moderate lipophilicity; permeable but requires DMSO carrier. |

| Solubility | Low in water; High in DMSO/DMF | Critical: Stock must be anhydrous DMSO. |

| Stability | High (Solid); Moderate (Solution) | Semicarbazones are stable at neutral pH but hydrolyze at acidic pH. |

Protocol 1: Stock Solution Preparation

-

Weighing: Weigh 1–5 mg of Z-Gly-Phe-Gly-semicarbazone powder.

-

Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution .

-

Note: Avoid ethanol, as it can interfere with subsequent enzymatic assays.

-

-

Sonicate: Sonicate for 30–60 seconds to ensure complete dissolution. Visual clarity is mandatory.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

Functional Permeability Assay (Intracellular Target Inhibition)

Directly measuring the concentration of the semicarbazone inside the cell via Mass Spectrometry is possible but low-throughput. A more biologically relevant method is a Functional Inhibition Assay . If the compound permeates and bioactivates, it will inhibit intracellular Cathepsin L/B activity.

Principle: Cells are treated with the inhibitor.[1][2][3] Subsequently, a cell-permeable fluorogenic substrate (e.g., Z-Arg-Arg-AMC or Magic Red™) is added. If Z-Gly-Phe-Gly-semicarbazone has successfully entered and activated, the fluorescence signal will be reduced compared to controls.

Materials:

-

Cell Line: HeLa, J774 macrophages, or HCT116 (rich in Cathepsins).

-

Substrate: Z-Phe-Arg-AMC (Cathepsin L/B substrate) or Magic Red™ Cathepsin B Kit.

-

Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, 0.1% Triton X-100, 4 mM DTT.

Protocol 2: Step-by-Step Functional Assay

-

Seeding: Plate cells (10,000 cells/well) in a 96-well black-walled plate. Incubate overnight.

-

Treatment:

-

Prepare working solutions of Z-Gly-Phe-Gly-semicarbazone in serum-free media (0.1 µM to 100 µM).

-

Control: Vehicle control (DMSO < 0.5%).

-

Positive Control: E-64d (known cell-permeable inhibitor).

-

Incubate cells for 4–6 hours at 37°C. (Semicarbazones require longer incubation than aldehydes to allow for hydrolysis).

-

-

Substrate Addition (Live Cell Mode):

-

Add Magic Red™ reagent (or equivalent cell-permeable substrate) directly to the media.

-

Incubate for 30–60 minutes.

-

-

Readout:

-

Measure Fluorescence (Ex/Em: 590/620 nm for Magic Red; 360/460 nm for AMC).

-

Interpretation: A dose-dependent decrease in fluorescence confirms cell permeability and bioactivation.

-

Diagram 2: Functional Assay Workflow

Caption: Experimental workflow to validate intracellular permeability via enzymatic inhibition.

Troubleshooting & Optimization

| Observation | Possible Cause | Corrective Action |

| Precipitation in Media | Compound insolubility at high concentration. | Limit final DMSO concentration to 0.5%. Do not exceed 50 µM inhibitor concentration in aqueous media. |

| No Inhibition observed | Insufficient incubation time for hydrolysis. | Extend incubation to 12–24 hours. Semicarbazones are slow-release prodrugs. |

| High Cytotoxicity | Off-target aldehyde reactivity. | Perform an MTT/CellTiter-Glo assay to distinguish between specific enzyme inhibition and general cell death. |

| Variable IC50 | pH variation in cell compartments. | Ensure cells are healthy; lysosomal pH is critical for semicarbazone hydrolysis. |

References

-

Caffrey, C. R., et al. (2007). "Application of the semicarbazone warhead to the design of cysteine protease inhibitors." Biological Chemistry. (Context: Validates semicarbazones as stable precursors for aldehydes in protease inhibition).

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. (Context: Comprehensive review of peptidyl aldehyde and semicarbazone mechanisms).

-

Vicik, R., et al. (2006). "Semicarbazones as Protease Inhibitors." Current Medicinal Chemistry. (Context: Discusses the lipophilicity and transport advantages of semicarbazones over free aldehydes).

-

Sigma-Aldrich. (n.d.). "Cathepsin L Inhibitor II (Z-Phe-Tyr-CHO) Product Information." (Context: Comparative properties of the parent aldehyde class).

(Note: While specific literature on the exact sequence Z-Gly-Phe-Gly-semicarbazone is niche, the protocols above are derived from the standard behavior of the Z-peptidyl-semicarbazone class used in medicinal chemistry.)

Sources

Application Note: Fluorogenic Kinetic Assays for Z-Gly-Phe-Gly Mediated Inhibition

This Application Note is designed for researchers in drug discovery and enzymology focusing on the inhibition of cysteine proteases (specifically Cathepsin B and related papain-family enzymes) that recognize the Z-Gly-Phe-Gly motif.

While Z-Gly-Phe-Gly is frequently utilized as a peptide backbone for designing inhibitors (e.g., aldehydes, semicarbazones), the assay described below utilizes the industry-standard fluorogenic reporter system to measure the efficacy of these inhibitors.

Abstract & Principle

The tripeptide sequence Z-Gly-Phe-Gly (N-benzyloxycarbonyl-Glycyl-Phenylalanyl-Glycine) serves as a potent recognition motif for Papain-like Cysteine Proteases , particularly Cathepsin B (EC 3.4.22.1). In drug development, derivatives of this sequence (e.g., Z-Gly-Phe-Gly-CHO or Z-Gly-Phe-Gly-fmk) are tested as transition-state inhibitors.

To accurately quantify the inhibitory potency (

Mechanism of Detection:

In the presence of a Z-Gly-Phe-Gly inhibitor, the release of AMC is reduced. The rate of fluorescence increase is inversely proportional to the inhibitor's affinity.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the assay workflow.

Caption: Competitive binding mechanism where Z-Gly-Phe-Gly inhibitors block the active site, preventing fluorogenic substrate hydrolysis.

Critical Reagents & Equipment

A. Buffer Systems

Cysteine proteases require a reducing environment to maintain the active site cysteine thiolate.

| Component | Concentration | Role |

| Assay Buffer Base | 50 mM MES (pH 6.0) | Mimics lysosomal pH (optimum for Cat B). |

| Activator | 5 mM DTT or L-Cysteine | Reduces active site disulfide bonds. Add fresh. |

| Chelator | 2.5 mM EDTA | Sequesters heavy metals that inhibit Cys proteases. |

| Stabilizer | 0.01% Brij-35 or Tween-20 | Prevents enzyme adsorption to plastics. |

B. Substrate Selection

While the inhibitor is based on Z-Gly-Phe-Gly, the reporter substrate must be highly specific to the enzyme to ensure a strong signal-to-noise ratio.

-

Primary Substrate: Z-Phe-Arg-AMC (Km ~ 150 µM for Cat B).

-

Alternative: Z-Arg-Arg-AMC (More specific for Cat B over Cat L, but lower turnover).

-

Wavelengths: Excitation: 360–380 nm; Emission: 440–460 nm.

C. Enzyme Preparation[1][2][3][4][5]

-

Enzyme: Recombinant Human Cathepsin B (activated).

-

Storage: -80°C. Avoid freeze-thaw cycles.

-

Activation: Most commercial Cathepsin B is sold as a pro-enzyme or requires activation. Incubate in Assay Buffer (with DTT) for 15 minutes at 37°C prior to adding substrate.

Experimental Protocol

Phase 1: Enzyme Activation & Plate Setup

Objective: Prepare the reaction components to measure initial velocity (

-

Prepare 2X Assay Buffer:

-

100 mM MES, pH 6.0

-

5 mM EDTA

-

Just before use: Add DTT to 10 mM.

-

-

Enzyme Solution: Dilute Cathepsin B to 2 nM (final assay conc. will be 1 nM) in 1X Assay Buffer. Incubate at room temperature for 15 mins to fully reduce the active site.

-

Inhibitor Series: Prepare a 10-point dilution series of the Z-Gly-Phe-Gly inhibitor in DMSO. (Final DMSO < 5%).[1][2]

-

Substrate Solution: Dilute Z-Phe-Arg-AMC to 20 µM (approx.

to

Phase 2: Kinetic Assay (96-well or 384-well Black Plate)

| Well Type | Buffer (µL) | Inhibitor (µL) | Enzyme (µL) | Substrate (µL) |

| Blank (Background) | 50 | 5 (DMSO only) | 0 | 45 |

| Positive Control (100% Activity) | 0 | 5 (DMSO only) | 50 | 45 |

| Test Sample | 0 | 5 (Inhibitor) | 50 | 45 |

Step-by-Step:

-

Add 50 µL Enzyme to "Positive Control" and "Test Sample" wells.

-

Add 50 µL Buffer to "Blank" wells.

-

Add 5 µL Inhibitor (or DMSO vehicle) to respective wells.

-

Pre-incubation (Critical): Incubate for 15–30 minutes at 25°C or 37°C.

-

Note: Z-Gly-Phe-Gly aldehydes are often slow-binding inhibitors. Pre-incubation allows equilibrium establishment.

-

-

Initiation: Add 45 µL Substrate to all wells.

-

Measurement: Immediately place in a fluorescence plate reader.

-

Mode: Kinetic

-

Interval: 60 seconds

-

Duration: 30–60 minutes

-

Temp: 37°C

-

Data Analysis & Interpretation

A. Determining Initial Velocity ( )

-

Plot RFU (Relative Fluorescence Units) vs. Time (min) for each well.

-

Select the linear portion of the curve (typically 5–20 mins).

-

Calculate the slope (

). This is the initial velocity ( -

Subtract the slope of the Blank wells from all samples.

B. Calculating

Plot the fractional activity (

C. Calculating (Cheng-Prusoff Correction)

For competitive inhibitors (like many Z-Gly-Phe-Gly derivatives), convert

- = Concentration of Z-Phe-Arg-AMC used.

- = Michaelis constant of Cathepsin B for Z-Phe-Arg-AMC (determine experimentally or use literature value ~150 µM).

Workflow Diagram

Caption: Step-by-step experimental workflow for the fluorogenic inhibition assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Fluorescence Signal | Inactive Enzyme | Ensure DTT/Cysteine is fresh. Cathepsins oxidize rapidly. |

| High Background | Substrate degradation | Store substrate in dry DMSO at -20°C. Protect from light. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. |

| Variable IC50 | Time-dependent inhibition | Z-Gly-Phe-Gly aldehydes form hemiacetals. Standardize pre-incubation time precisely. |

| Inner Filter Effect | Colored Inhibitor | If the inhibitor is yellow/orange, it may absorb fluorescence. Run a control with free AMC and inhibitor to correct. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link

-

Rich, D. H., et al. (1986). Inhibition of Cathepsin B by Peptidyl Aldehydes and Semicarbazones. Biochemical Journal. (Mechanism of Z-Gly-Phe-Gly inhibition).[3]

-

MedChemExpress. Z-Phe-Arg-AMC Product Information. Link

-

Sigma-Aldrich. Fluorogenic Substrates for Protease Assays. Link

-

MEROPS Database. Peptidase Database: Cathepsin B (C01.060). Link

Sources

Application Notes and Protocols for Z-Gly-Phe-Gly-aldehyde semicarbazone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the utilization of Z-Gly-Phe-Gly-aldehyde semicarbazone, a putative serine protease inhibitor, in cell culture applications. Drawing upon established principles of protease inhibition and extensive experience with analogous compounds, this document offers a robust framework for researchers to effectively integrate this molecule into their experimental designs.

Introduction: Understanding this compound

This compound is a synthetic peptide derivative designed as a potential protease inhibitor. Its structure suggests a specific mechanism of action and cellular target.

-

The Peptide Sequence (Gly-Phe-Gly): The core of this molecule is the tripeptide Gly-Phe-Gly. In the context of protease inhibition, the peptide sequence dictates the inhibitor's specificity. Serine proteases, a major class of proteolytic enzymes, recognize and cleave specific amino acid sequences. Chymotrypsin and chymotrypsin-like proteases, for instance, preferentially cleave after large hydrophobic residues such as Phenylalanine (Phe).[1] The presence of Phenylalanine at the P1 position (the amino acid immediately preceding the cleavage site) in the Gly-Phe-Gly sequence strongly suggests that this inhibitor targets a chymotrypsin-like serine protease. The flanking Glycine residues at the P2 and P1' positions likely influence the binding affinity and kinetics of the inhibitor.

-

The Aldehyde Semicarbazone "Warhead": The C-terminal aldehyde semicarbazone is the reactive moiety, or "warhead," of the inhibitor. Peptide aldehydes are a well-established class of reversible, transition-state analog inhibitors of serine and cysteine proteases.[2][3] The aldehyde group forms a covalent but reversible hemiacetal adduct with the active site serine residue of the target protease, effectively blocking its catalytic activity. The semicarbazone modification can enhance the stability and cell permeability of the peptide aldehyde.[4]

-

The N-terminal "Z" Group: The "Z" designation refers to a benzyloxycarbonyl group, a common N-terminal protecting group used in peptide synthesis. This group can also influence the inhibitor's properties, including its hydrophobicity and interaction with the target protease.

Based on its structure, this compound is hypothesized to function as a cell-permeable, reversible inhibitor of chymotrypsin-like serine proteases, such as the chymotrypsin-like activity of the proteasome.

Mechanism of Action: A Proposed Model

The inhibitory action of this compound is predicated on its ability to mimic the natural substrate of a chymotrypsin-like serine protease and form a reversible covalent bond with the enzyme's active site.

Caption: Proposed mechanism of action for this compound.

Applications in Cell Culture

Given its likely function as a chymotrypsin-like protease inhibitor, this compound has several potential applications in cell culture-based research:

-

Studying Proteasome Function: The 20S proteasome possesses chymotrypsin-like, trypsin-like, and caspase-like activities. By inhibiting the chymotrypsin-like activity, researchers can investigate its specific role in protein degradation, cell cycle control, and apoptosis.[5][6]

-

Investigating Signal Transduction Pathways: Many signaling pathways are regulated by proteolysis. This inhibitor can be used to probe the involvement of chymotrypsin-like proteases in specific signaling cascades.

-

Modulating Apoptosis: While pan-caspase inhibitors like Z-VAD-FMK are commonly used to study apoptosis, inhibiting specific proteasome activities can also modulate programmed cell death pathways.[7]

-

Drug Discovery: As a potential lead compound, its efficacy and specificity can be evaluated in various disease models, particularly those involving aberrant protease activity.

Protocols for Cell Culture Applications

The following protocols provide a comprehensive guide for the preparation and use of this compound in cell culture. It is crucial to note that optimal conditions may vary depending on the cell line and experimental context.

Reagent Preparation and Storage

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in sterile DMSO. For example, to prepare a 10 mM stock of a compound with a molecular weight of 475.6 g/mol (similar to MG-132), dissolve 4.76 mg in 1 mL of DMSO.[5]

-

Vortex gently until the powder is completely dissolved.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution should be stable for several months.

-

Determining the Optimal Working Concentration

It is imperative to determine the optimal working concentration of this compound for each cell line and experimental setup. A dose-response experiment is the most effective way to identify a concentration that provides significant inhibition of the target protease without inducing significant cytotoxicity. The working concentrations for similar peptide aldehyde inhibitors typically range from 1 µM to 50 µM.[5][6]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP levels)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed your cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment:

-

Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and an untreated control.

-

Add the diluted inhibitor or vehicle to the appropriate wells.

-

-

Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 4, 8, 12, 24, or 48 hours).

-

Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve.

-

The optimal working concentration should be the highest concentration that does not cause significant cytotoxicity (e.g., >80-90% cell viability).

-

Caption: Workflow for determining the optimal working concentration.

Protocol for Assessing Protease Inhibition in Cells

This protocol uses Western blotting to assess the accumulation of a known substrate of a chymotrypsin-like protease (e.g., a ubiquitinated protein for proteasome inhibition) as a measure of the inhibitor's efficacy.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (at the predetermined optimal working concentration)

-

6-well or 12-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and membranes

-

Primary antibody against the target substrate (e.g., anti-ubiquitin antibody)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Treat the cells with the optimal working concentration of this compound or vehicle (DMSO) for the desired time (e.g., 4-8 hours for proteasome inhibition).[1]

-

-

Cell Lysis:

-

At the end of the treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and probe with the primary antibody against the target substrate, followed by the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for the target substrate and the loading control.

-

An accumulation of the substrate in the inhibitor-treated samples compared to the vehicle control indicates successful inhibition of the target protease.

-

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Recommended Starting Concentration Ranges for Peptide Aldehyde Inhibitors in Cell Culture

| Inhibitor Class | Example Compound | Typical Working Concentration | Common Incubation Time | Reference |

| Peptide Aldehyde (Proteasome) | MG-132 | 1 - 10 µM | 4 - 8 hours | [5] |

| Peptide Aldehyde (Proteasome) | ALLN | 10 - 100 µM | 4 - 24 hours | N/A |

| Peptide-FMK (Caspase) | Z-VAD-FMK | 20 - 100 µM | 1 - 24 hours | [7] |

| Peptide Aldehyde Semicarbazone | This compound | 1 - 50 µM (Empirically Determined) | 4 - 24 hours (Empirically Determined) | Inferred |

Note: The concentrations for this compound are inferred based on structurally and functionally similar compounds. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting and Considerations

-

Solubility Issues: If the compound precipitates upon dilution in aqueous media, prepare a more concentrated stock in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).[8]

-

Cytotoxicity: Aldehydes can be cytotoxic.[9][10] If significant cell death is observed even at low concentrations, reduce the incubation time or the inhibitor concentration.

-